Pyrrolidine, 1,1'-(delta,delta'-nitriloditetramethylene)bis(gamma-isobutyl-gamma-(1-naphthyl)-
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Overview
Description
Pyrrolidine, 1,1’-(delta,delta’-nitriloditetramethylene)bis(gamma-isobutyl-gamma-(1-naphthyl)- is a complex organic compound that features a pyrrolidine ring structure. Pyrrolidine itself is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst at elevated temperatures and pressures . This reaction forms the pyrrolidine ring, which can then be further functionalized to introduce the desired substituents.
Industrial Production Methods
Industrial production of pyrrolidine derivatives often employs continuous flow reactors and fixed-bed catalysts to ensure high yields and purity. The reaction conditions are carefully controlled to optimize the conversion of starting materials and minimize by-products. Multistage purification processes, including extractive and azeotropic distillation, are used to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 1,1’-(delta,delta’-nitriloditetramethylene)bis(gamma-isobutyl-gamma-(1-naphthyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Pyrrolidine, 1,1’-(delta,delta’-nitriloditetramethylene)bis(gamma-isobutyl-gamma-(1-naphthyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Pyrrolidine derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Pyrrolidine, 1,1’-(delta,delta’-nitriloditetramethylene)bis(gamma-isobutyl-gamma-(1-naphthyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The presence of naphthyl and isobutyl groups enhances its binding affinity and selectivity for target proteins .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: A versatile scaffold used in medicinal chemistry.
Pyrrolizidine: Contains two pentagonal rings and is known for its biological activity.
Piperidine, 1,1’-(delta,delta’-nitriloditetramethylene)bis(gamma-butyl-gamma-(1-naphthyl)-: A similar compound with a piperidine ring instead of pyrrolidine.
Uniqueness
Pyrrolidine, 1,1’-(delta,delta’-nitriloditetramethylene)bis(gamma-isobutyl-gamma-(1-naphthyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of naphthyl and isobutyl groups enhances its potential for diverse applications in research and industry.
Properties
CAS No. |
33310-57-5 |
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Molecular Formula |
C44H59N3 |
Molecular Weight |
630.0 g/mol |
IUPAC Name |
4-methyl-N-[4-methyl-2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)pentyl]-2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)pentan-1-imine |
InChI |
InChI=1S/C44H59N3/c1-35(2)31-43(23-29-46-25-9-10-26-46,41-21-13-17-37-15-5-7-19-39(37)41)33-45-34-44(32-36(3)4,24-30-47-27-11-12-28-47)42-22-14-18-38-16-6-8-20-40(38)42/h5-8,13-22,33,35-36H,9-12,23-32,34H2,1-4H3 |
InChI Key |
RNIOMIKFOZKIOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CCN1CCCC1)(CN=CC(CCN2CCCC2)(CC(C)C)C3=CC=CC4=CC=CC=C43)C5=CC=CC6=CC=CC=C65 |
Origin of Product |
United States |
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